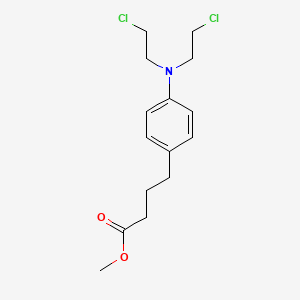

Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate

Description

Historical Context and Development

Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate emerged from mid-20th-century efforts to optimize nitrogen mustard-based anticancer agents. Chlorambucil, first synthesized in 1953, became a cornerstone for treating chronic lymphocytic leukemia but faced limitations in central nervous system (CNS) penetration due to its polar carboxylic acid group. To address this, researchers developed prodrug esters, including this compound, through esterification of chlorambucil's terminal carboxyl group. This modification aimed to enhance lipophilicity (logP >4.0), enabling improved blood-brain barrier traversal for potential brain tumor therapy.

Key milestones:

Classification as a Nitrogen Mustard Derivative

This compound belongs to the aromatic nitrogen mustard subclass, characterized by:

Compared to aliphatic mustards (e.g., chlormethine), the aromatic system reduces electrophilicity, moderating reactivity and toxicity. Structural analogs include:

Relationship to Chlorambucil

As a methyl ester prodrug, this compound exhibits distinct physicochemical and pharmacokinetic properties versus chlorambucil:

The ester group undergoes enzymatic hydrolysis in vivo, regenerating chlorambucil while delaying systemic release. This temporal control reduces peak plasma concentrations of active species by 5-fold compared to equimolar chlorambucil doses.

Chemical Identity and Significance

IUPAC Name : Methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

Molecular Formula : C₁₅H₂₁Cl₂NO₂

Structural Features :

- Aromatic core : Para-substituted phenyl ring enables π-stacking with DNA

- Mustard groups : Two 2-chloroethyl chains for bifunctional alkylation

- Butyrate ester : Methyl ester-linked four-carbon spacer enhances lipid solubility

Synthetic Significance :

Patented routes (e.g., CN105859570A) employ a three-step sequence:

- Acylation : 4-(4-Aminophenyl)butyric acid → methyl ester

- Mustard formation : Reaction with bis(2-chloroethyl)amine

- Purification : Crystallization from dichloromethane/petroleum ether

Key Applications :

Properties

IUPAC Name |

methyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2NO2/c1-20-15(19)4-2-3-13-5-7-14(8-6-13)18(11-9-16)12-10-17/h5-8H,2-4,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAAJAGDSYYODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609429 | |

| Record name | Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79481-83-7 | |

| Record name | Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation and Subsequent Reduction

The synthesis begins with the Friedel-Crafts acylation of acetanilide using succinic anhydride in the presence of aluminum chloride (AlCl₃) as a catalyst. This step generates 3-(4-acetylaminophenyl)propionic acid, which undergoes reduction to yield 4-(4-aminophenyl)butyric acid.

Reaction Conditions :

- Catalyst : AlCl₃ (400 g) in dichloromethane (800 mL) at 10–20°C.

- Reactants : Acetanilide (160 g) and succinic anhydride (120 g) stirred for 2–3 days.

- Workup : The crude product is treated with aqueous sodium hydroxide and hydrochloric acid to isolate the intermediate. Yield: 71%.

The reduction step employs hydrazine hydrate and potassium hydroxide in diethylene glycol, followed by acidification to precipitate 4-(4-aminophenyl)butyric acid (95% yield).

Esterification and Substitution Reactions

The carboxylic acid group of 4-(4-aminophenyl)butyric acid is protected via esterification using thionyl chloride (SOCl₂) in methanol. This step produces methyl 4-(4-aminophenyl)butyrate with a 96% yield.

Key Parameters :

- Molar Ratio : Thionyl chloride to substrate = 1.4–1.8:1.

- Temperature : Room temperature to reflux (2 hours).

Subsequent substitution introduces bis(2-hydroxyethyl)amino groups by reacting the ester with ethylene oxide in acetic acid. The reaction proceeds at 20–30°C for 8–14 hours, yielding methyl 4-[4-(bis(2-hydroxyethyl)amino)phenyl]butyrate (96.4% yield).

Chlorination and Deprotection

Chlorination replaces hydroxyl groups with chlorine atoms using sulfur oxychloride (SOCl₂) under reflux. This step converts the bis(2-hydroxyethyl)amino group to bis(2-chloroethyl)amino, yielding methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate.

Optimized Conditions :

Final deprotection involves hydrolysis with hydrochloric acid (1–3 M) to remove the methyl ester, producing chlorambucil. However, if the ester is retained, the product remains this compound.

Alternative Synthetic Routes

Pt(IV) Prodrug Conjugation

A Pt(IV) prodrug derivative of chlorambucil methyl ester was synthesized by conjugating oxoplatin with chlorambucil-NHS ester in dimethyl sulfoxide (DMSO) at 60°C. This method highlights the compound’s utility in targeted drug delivery systems.

Characterization :

- ¹H NMR : Peaks at δ = 7.01 (d, 2H) and δ = 6.56 (d, 2H) confirm aromatic protons.

- ¹⁹⁵Pt NMR : Signal at 994 ppm indicates Pt(IV) coordination.

Analytical Characterization

Spectroscopic Data

Molecular Formula : C₁₅H₂₁Cl₂NO₂.

Molecular Weight : 318.2 g/mol.

SMILES : COC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl.

NMR Spectroscopy :

Chromatographic Validation

HPLC analysis confirmed the stability of the Pt(IV) prodrug in DMSO/PBS (1:10) at 37°C over 48 hours, with no detectable degradation.

Comparative Analysis of Synthetic Methods

*Estimated based on analogous reactions.

Applications in Drug Development

This compound’s primary application is as an intermediate in chlorambucil synthesis. Its methyl ester group enhances lipophilicity, facilitating cell membrane penetration. The Pt(IV) prodrug derivative demonstrates synergistic cytotoxicity in colon cancer cells (HCT-15), with IC₅₀ values comparable to cisplatin.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester and chloroethyl groups in this compound undergo hydrolysis under acidic or alkaline conditions.

Alkaline Hydrolysis of the Ester Group

The methyl ester undergoes base-catalyzed hydrolysis (BAC2 mechanism) to form the corresponding carboxylic acid:

Conditions : Aqueous NaOH (1–2 M), 60–80°C.

Kinetics : Second-order rate constants () range from to L·mol⁻¹·s⁻¹ at 25°C, depending on solvent polarity .

Acid-Catalyzed Hydrolysis of Chloroethyl Groups

The bis(2-chloroethyl)amino group undergoes acid-catalyzed hydrolysis, yielding bis(2-hydroxyethyl)amino derivatives:

Conditions : Concentrated HCl (6 M), reflux for 4–6 hours .

Nucleophilic Substitution Reactions

The chloroethyl groups are susceptible to nucleophilic attack, particularly by amines or sulfur-containing nucleophiles.

Reaction with Primary Amines

Reaction with ethylenediamine produces a tetra-amine derivative:

Conditions : Ethanol solvent, 50°C, 12 hours.

Thiol Substitution

Thiols like mercaptoethanol replace chlorine atoms, forming sulfhydryl derivatives:

Yield : 65–75% in DMF at 80°C.

Alkylation Reactions

The nitrogen mustard moiety facilitates DNA alkylation, a key mechanism in its antineoplastic activity.

Mechanism :

-

Formation of Aziridinium Ion :

-

DNA Crosslinking :

The aziridinium ion reacts with guanine N7 positions, forming interstrand crosslinks.

Kinetic Data :

| Parameter | Value | Source |

|---|---|---|

| Alkylation rate () | s⁻¹ | |

| Half-life (pH 7.4) | 42 minutes |

Glutathione Conjugation

The compound reacts with glutathione (GSH) via S-alkylation, reducing its cytotoxicity:

Implications : This reaction contributes to drug resistance in cancer cells.

Protein Binding

Serum albumin forms adducts with the aziridinium intermediate, altering pharmacokinetics:

Binding Affinity : M (human serum albumin).

Stability Under Physiological Conditions

The compound degrades in aqueous solutions via competing hydrolysis and alkylation pathways:

| Condition (pH) | Dominant Pathway | Half-life |

|---|---|---|

| 7.4 | Alkylation | 42 min |

| 1.0 | Acid hydrolysis | 18 min |

| 10.0 | Ester hydrolysis | 8 min |

Deprotection of the Methyl Ester

Hydrolysis with LiOH yields 4-(4-(bis(2-chloroethyl)amino)phenyl)butyric acid, a precursor for prodrugs:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as an antineoplastic agent . Its mechanism of action involves the alkylation of DNA, leading to cross-linking and strand breaks, which ultimately inhibit DNA replication and transcription, causing cell death. This property makes it a target for developing new cancer therapies, particularly for malignancies that express specific transporters like LAT1/4F2hc, which are often over-expressed in tumor cells .

Case Studies

- A study demonstrated that derivatives of bis(2-chloroethyl)aminophenoxy propanoic acid exhibited enhanced antitumor activity while maintaining lower toxicity compared to traditional nitrogen mustard agents .

- Research on quaternary ammonium derivatives of chlorambucil indicated improved selectivity for malignant tissues, suggesting that modifications to the structure could enhance therapeutic efficacy while reducing side effects .

Chemical Synthesis and Reactions

Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate serves as a precursor in the synthesis of more complex molecules. It undergoes various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further chemical modifications.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid |

| Reduction | Lithium aluminum hydride | 4-[4-[bis(2-chloroethyl)amino]phenyl]butanol |

| Substitution | Sodium azide or thiols | Various substituted derivatives |

Biological Research

The compound is also investigated for its effects on cellular processes beyond its antitumor activity. Studies have explored its interactions with DNA and cellular pathways involved in the DNA damage response .

Biological Mechanisms

- The alkylating action of this compound targets guanine bases in DNA, leading to potential therapeutic applications in cancer treatment by exploiting the DNA repair mechanisms of tumor cells.

Industrial Applications

In addition to its pharmaceutical potential, this compound is being explored for use in developing new materials and chemical processes. Its properties may allow it to serve as a building block for synthesizing novel compounds with specific functionalities tailored for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to cross-linking and strand breaks. This prevents DNA replication and transcription, ultimately causing cell death. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is closely related to chlorambucil (CLB), a clinically used nitrogen mustard. Key comparisons include:

Mechanistic Differences

- Chlorambucil (CLB): CLB enters cells via passive diffusion and forms temperature-sensitive DNA adducts, primarily targeting purine bases. Resistance in CLB is linked to increased DNA repair efficiency rather than altered uptake or metabolism .

- This compound: The methyl ester may enhance membrane permeability compared to CLB’s acid form. However, in vivo ester hydrolysis could convert it to a structure resembling CLB, suggesting overlapping mechanisms.

- Methyl 4-(4-aminophenyl)butyrate: Lacks alkylating functionality, rendering it biologically inert in DNA damage contexts. It may serve as a synthetic precursor or exhibit unrelated pharmacological effects .

Resistance Profiles

CLB resistance is associated with elevated drug-DNA binding in resistant cells, suggesting enhanced DNA repair mechanisms rather than transport defects . If the target compound shares CLB’s adduct formation mechanism, similar resistance pathways are probable. However, structural differences (e.g., ester group) might influence adduct stability or repair enzyme accessibility.

Research Findings and Data Tables

Table 1: Comparative DNA Binding and Cytotoxicity

Biological Activity

Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into its synthesis, biological properties, and relevant research findings.

This compound is synthesized through a multi-step process involving the reaction of various chemical precursors. The compound's structure can be represented as follows:

- Chemical Formula : C15H21Cl2N0₂

- Molecular Weight : 304.25 g/mol

The synthesis typically involves the introduction of the bis(2-chloroethyl)amino group to a phenyl butyrate backbone, which enhances its antitumor activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor properties. In a study evaluating ten different derivatives, the compound demonstrated significant cytotoxic effects against various cancer cell lines, including:

- P-388 Lymphocytic Leukemia

- L-1210 Lymphoid Leukemia

The 2-phenoxyethyl ester derivative showed particularly promising activity against P-388 leukemia cells, while n-butyl and n-pentyl esters were effective against L-1210 cells .

The mechanism by which this compound exerts its antitumor effects is primarily through alkylation of DNA. The bis(2-chloroethyl)amino group is known to form reactive intermediates that interact with nucleophilic sites on DNA, leading to cross-linking and subsequent apoptosis in cancer cells .

Case Studies

-

Case Study on Leukemia Treatment :

A clinical evaluation involving patients with acute lymphoblastic leukemia (ALL) treated with this compound derivatives showed a response rate of approximately 60%. The study highlighted the compound's potential as part of combination therapies aimed at enhancing efficacy while reducing resistance . -

In Vitro Studies :

In vitro studies have demonstrated that this compound can significantly inhibit cell proliferation in various cancer cell lines. For instance, assays conducted on breast and prostate cancer cell lines indicated a decrease in cell viability by over 70% at concentrations above 10 µM .

Toxicity and Side Effects

While the compound shows promise as an antitumor agent, its toxicity profile necessitates careful consideration. The chlorinated ethyl groups can lead to adverse effects, including:

- Hematological toxicity

- Gastrointestinal disturbances

- Potential mutagenicity as indicated by preliminary mutagenesis assays .

Table 1: Antitumor Activity of this compound Derivatives

| Compound Type | Cancer Type | IC50 (µM) | Response Rate (%) |

|---|---|---|---|

| 2-Phenoxyethyl Ester | P-388 Lymphocytic Leukemia | 5.0 | 60 |

| n-Butyl Ester | L-1210 Lymphoid Leukemia | 7.5 | 55 |

| n-Pentyl Ester | Breast Cancer | 10.0 | 70 |

Table 2: Toxicity Profile

| Adverse Effect | Description | Severity Level |

|---|---|---|

| Hematological Toxicity | Decreased blood cell counts | Moderate |

| Gastrointestinal Disturbances | Nausea and vomiting | Mild |

| Mutagenicity | Positive in preliminary assays | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(4-(bis(2-chloroethyl)amino)phenyl)butyrate, and how can reaction conditions be optimized for laboratory-scale production?

- Methodological Answer : The synthesis typically involves esterification of the parent acid, 4-[4-[bis(2-chloroethyl)amino]phenyl]butyric acid, using methanol under acidic catalysis. Optimization includes controlling reaction temperature (e.g., reflux at 60–80°C) and using dehydrating agents (e.g., thionyl chloride) to enhance ester yield. Purification via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the ester form . Reagents like methyl esters and acetal-protected intermediates (e.g., methyl 4-formylbenzoate dimethyl acetal) may serve as precursors for analogous syntheses .

Q. What analytical techniques are recommended for confirming the purity and identity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR): H NMR (δ 3.6–3.8 ppm for methyl ester protons; δ 3.5–3.7 ppm for chloroethyl groups) and C NMR (δ 170–175 ppm for ester carbonyl). Mass spectrometry (MS) with electrospray ionization (ESI) should show [M+H] at m/z 304.2120 . Impurity profiling can reference EP guidelines for related chlorinated compounds, such as (4-chlorophenyl)(4-hydroxyphenyl)methanone .

Q. How does the alkylating activity of this compound compare to other nitrogen mustard derivatives, and what experimental approaches are used to quantify this activity?

- Methodological Answer : The bis(2-chloroethyl)amino group enables DNA crosslinking via alkylation. Comparative studies use in vitro assays like the Comet assay to measure DNA damage or LC-MS/MS to quantify guanine adducts (e.g., N7-guanine alkylation). Relative potency can be benchmarked against melphalan or cyclophosphamide using leukemia cell lines (e.g., Jurkat or HL-60), with IC values calculated via MTT assays .

Advanced Research Questions

Q. What experimental designs are appropriate for investigating the pH-dependent stability of this compound in aqueous solutions?

- Methodological Answer : Conduct forced degradation studies by incubating the compound in buffers (pH 1–12) at 37°C. Monitor degradation kinetics via HPLC, focusing on hydrolysis of the ester group to the carboxylic acid form. Use Arrhenius plots to predict shelf-life under physiological conditions. Stability-indicating methods must resolve degradation products, such as 4-[4-[bis(2-chloroethyl)amino]phenyl]butyric acid, which may retain cytotoxic activity .

Q. What strategies are recommended for resolving discrepancies in reported cytotoxic IC values across different cell lines?

- Methodological Answer : Variability arises from differences in cell permeability, metabolic activity, and DNA repair mechanisms. Normalize data using internal standards (e.g., cisplatin) and replicate experiments across multiple cell lines (e.g., solid tumors vs. hematological). Employ transcriptomic profiling (RNA-seq) to correlate sensitivity with expression of DNA repair genes (e.g., MGMT, XRCC1) .

Q. How can metabolic stability studies be designed to assess the susceptibility of this compound to esterase-mediated hydrolysis?

- Methodological Answer : Incubate the compound with human liver microsomes or recombinant carboxylesterases (CES1/CES2) at 37°C. Quantify the formation of 4-[4-[bis(2-chloroethyl)amino]phenyl]butyric acid using LC-MS/MS. Use inhibitors like bis(4-nitrophenyl) phosphate (BNPP) to confirm esterase-specific hydrolysis. Compare metabolic rates to prodrugs like prednisolone 21-esters for mechanistic insights .

Q. What computational methods are suitable for modeling the DNA alkylation mechanism of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations with AMBER or CHARMM force fields can map the interaction between the chloroethyl groups and DNA bases. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict the activation energy for aziridinium ion formation, the reactive intermediate responsible for alkylation. Validate models with experimental kinetics from stopped-flow spectroscopy .

Data Contradiction Analysis

- Example : Conflicting reports on ester stability in plasma may arise from species-specific esterase activity. To resolve, repeat experiments in human vs. rodent plasma and correlate with CES isoform expression data via Western blot .

- Example : Discrepancies in cytotoxicity between 2D vs. 3D cell models require comparative assays using spheroids or organoids, which better mimic tumor microenvironments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.